molecular formula C7H13BrN4O B3032403 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol CAS No. 1630763-78-8

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

Cat. No.: B3032403
CAS No.: 1630763-78-8
M. Wt: 249.11
InChI Key: IVWWEHHTKGCBIR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a bromo group at position 3, a dimethylamino group at position 5, and a propan-1-ol side chain at position 1.

Properties

IUPAC Name

3-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4O/c1-11(2)7-9-6(8)10-12(7)4-3-5-13/h13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWEHHTKGCBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202666
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-78-8
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Dimethylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Propanol Side Chain: The final step involves the attachment of the propanol side chain through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antifungal , antibacterial , and anticancer agent. Triazole derivatives are particularly valuable in medicinal chemistry for their ability to inhibit specific enzymes and disrupt cellular processes.

Case Study: Antifungal Activity

Research has demonstrated that triazole compounds can effectively inhibit the growth of various fungal pathogens. Studies involving 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol have indicated its efficacy against strains resistant to conventional treatments.

Biological Studies

This compound can serve as a probe to study enzyme interactions and biological pathways. Its unique structure allows it to bind selectively to certain biological targets, facilitating the exploration of metabolic processes.

Case Study: Enzyme Inhibition

Inhibitory assays have been conducted using this compound to evaluate its effects on specific enzymes involved in metabolic pathways. The results indicate that it can modulate enzyme activity, providing insights into its potential therapeutic applications.

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Material Science

The compound is also explored in the field of material science for developing new materials with specific properties such as conductivity or fluorescence. Research is ongoing to investigate its application in creating advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and dimethylamino group can enhance the compound’s binding affinity and specificity. The propanol side chain may facilitate the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Functional Group Key Properties/Notes
Target Compound Bromo, dimethylamino, triazole Propanol High polarity, potential antifungal motifs
Bromohydrure Impurity Bromo, triazole, difluorophenyl Propanol Lipophilic, synthesis byproduct
Quaternary Ammonium Impurity Dimethylamino, dual triazole Propanol Steric hindrance, quaternary structure
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid Bromo, triazole Carboxylic acid Acidic, lower solubility in neutral pH

Key Research Findings

  • Substituent Impact: The dimethylamino group enhances solubility and basicity compared to halogenated or non-polar analogs .
  • Synthetic Challenges : Bromination and triazole functionalization require precise control to avoid byproducts, as seen in fluconazole impurity profiles .
  • Functional Group Trade-offs: Propanol derivatives generally exhibit better solubility than carboxylic acid analogs, favoring pharmaceutical applications .

Biological Activity

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have gained prominence in medicinal chemistry due to their potential as antifungal, antibacterial, and anticancer agents. The unique structure of this compound, which includes a bromine atom and a dimethylamino group, enhances its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is C7H13BrN4O. The compound's structure can be described as follows:

Component Description
Triazole Ring Contains three nitrogen atoms contributing to its biological activity.
Bromine Atom Enhances reactivity and binding affinity to biological targets.
Dimethylamino Group Increases solubility and may affect pharmacokinetics.
Propan-1-ol Side Chain Facilitates cellular uptake and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to various enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and dimethylamino group significantly influences the compound's binding affinity and specificity.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities:

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have shown that compounds similar to this compound can inhibit the growth of various fungal strains by disrupting ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

The compound has demonstrated antibacterial effects against several gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Preliminary studies suggest that triazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting specific oncogenic pathways. The ability of this compound to affect cell cycle regulation has been noted in some case studies.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Antifungal Efficacy Study : A study evaluated the antifungal activity of various triazole compounds against Candida albicans and Aspergillus fumigatus. Results indicated that compounds with similar structures to this compound showed significant inhibition at low concentrations (IC50 values in the micromolar range) .
  • Antibacterial Activity Assessment : Research on the antibacterial properties of triazoles revealed that modifications at the 5-position (like bromination) enhanced activity against resistant strains of Staphylococcus aureus .
  • Anticancer Activity Investigation : A recent study highlighted the potential of triazole derivatives in targeting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce cell cycle arrest was observed at concentrations above 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol
Reactant of Route 2
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3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

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